molecular formula C34H38N6O6 B12608157 Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan CAS No. 644997-02-4

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan

Cat. No.: B12608157
CAS No.: 644997-02-4
M. Wt: 626.7 g/mol
InChI Key: DNEXVMVPTGTOLI-MQTVTHGDSA-N
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Description

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan is a synthetic peptide composed of five amino acids: glycine, D-alanine, D-phenylalanine, D-phenylalanine, and D-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (glycine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for D-phenylalanine, D-phenylalanine, and D-tryptophan.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Peptide bonds can be reduced, although this is less common.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-D-phenylalanyl-L-alanyl-L-aspartic acid: Another synthetic peptide with different amino acid composition.

    Glycyl-L-phenylalanyl-L-phenylalanine: A similar peptide with L-phenylalanine instead of D-phenylalanine.

Uniqueness

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan is unique due to its specific sequence of D-amino acids, which can confer different properties compared to peptides composed of L-amino acids. This uniqueness can affect its stability, binding affinity, and biological activity.

Properties

CAS No.

644997-02-4

Molecular Formula

C34H38N6O6

Molecular Weight

626.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C34H38N6O6/c1-21(37-30(41)19-35)31(42)38-27(16-22-10-4-2-5-11-22)32(43)39-28(17-23-12-6-3-7-13-23)33(44)40-29(34(45)46)18-24-20-36-26-15-9-8-14-25(24)26/h2-15,20-21,27-29,36H,16-19,35H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,27-,28-,29-/m1/s1

InChI Key

DNEXVMVPTGTOLI-MQTVTHGDSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN

Origin of Product

United States

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